Andropanolide Cytotoxicity Profile Across Five Human Carcinoma Cell Lines
Andropanolide was evaluated for in vitro cytotoxicity against a panel of five human carcinoma cell lines, yielding IC50 values ranging from 31.8 to 45.9 µM. This study represents the most comprehensive single-source cytotoxicity profiling of andropanolide available, with the compound demonstrating measurable activity across LNCaP (prostate), HepG2 (liver), KB (oral epidermoid), MCF7 (breast), and SK-Mel2 (melanoma) carcinoma cells [1]. Comparative data for andrographolide or other analogs under identical conditions were not reported in this source.
| Evidence Dimension | Cytotoxicity IC50 (half-maximal inhibitory concentration) |
|---|---|
| Target Compound Data | 31.8 to 45.9 µM across five carcinoma cell lines |
| Comparator Or Baseline | No direct comparator under identical conditions available |
| Quantified Difference | Not applicable; cross-study comparison not performed due to condition variability |
| Conditions | In vitro cytotoxicity assay; LNCaP, HepG2, KB, MCF7, and SK-Mel2 carcinoma cells; assay duration and methodology as per Nguyen et al. 2020 |
Why This Matters
Provides baseline cytotoxicity quantification for andropanolide across multiple relevant carcinoma models, enabling researchers to select this compound when a defined activity range in these specific cell lines is required for experimental design.
- [1] Nguyen HT, et al. Diterpenoids and Flavonoids from Andrographis paniculata. Chem Pharm Bull. 2020;68(1):96-99. View Source
